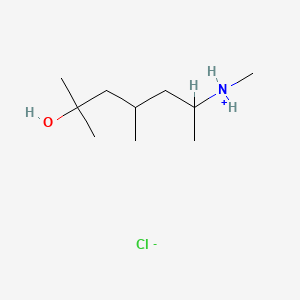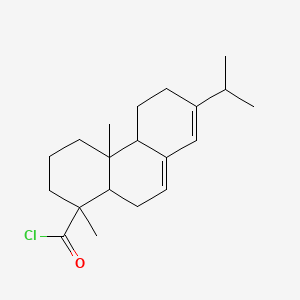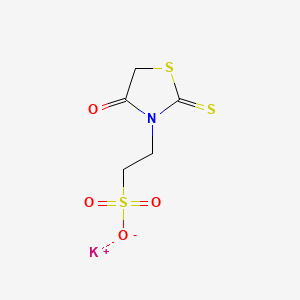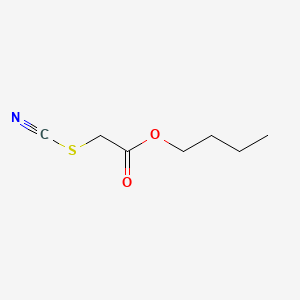
Thiocyanatoacetic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanatoacetic acid butyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a thiocyanate group attached to the acetic acid moiety, which is further esterified with butanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Amines or thiols.
Applications De Recherche Scientifique
Thiocyanatoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings.
Mécanisme D'action
The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl thiocyanatoacetate: Similar structure but with an ethyl group instead of butyl.
Methyl thiocyanatoacetate: Contains a methyl group instead of butyl.
Propyl thiocyanatoacetate: Has a propyl group instead of butyl.
Uniqueness
Thiocyanatoacetic acid butyl ester is unique due to its specific ester linkage and the presence of a butyl group, which can influence its physical and chemical properties, such as solubility and reactivity .
Propriétés
Numéro CAS |
5345-64-2 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
butyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
Clé InChI |
XZTITLBRCIKBCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


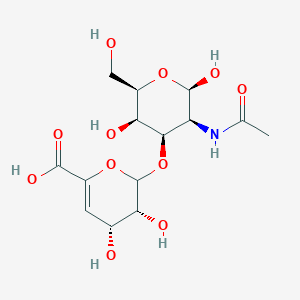
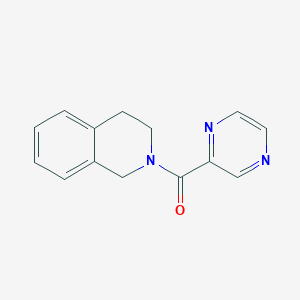
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
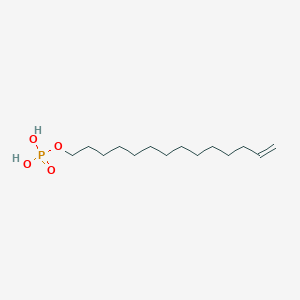
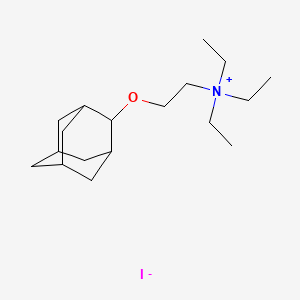
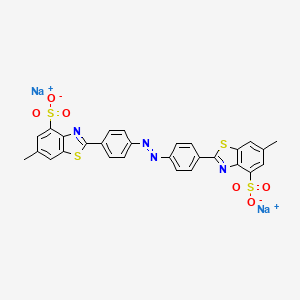
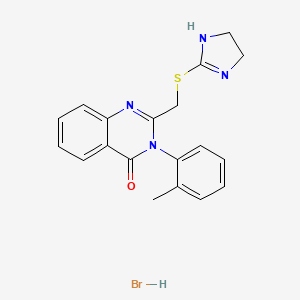
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
